1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
Description
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone system bridging a 4-chlorophenyl group at the carbonyl end and a 2,4-dichlorophenyl group at the propenone terminus. Chalcones are renowned for their structural versatility, enabling diverse applications in nonlinear optics (NLO), pharmaceuticals, and materials science . The presence of electron-withdrawing chlorine substituents in this compound enhances its dipole moment and polarizability, making it a candidate for NLO applications, while the dichlorophenyl moiety may contribute to biological activities such as antifungal and antiparasitic effects .
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O/c16-12-5-2-11(3-6-12)15(19)8-4-10-1-7-13(17)9-14(10)18/h1-9H/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQGUMFXFLWUJU-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57076-84-3 | |
| Record name | NSC159105 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,4'-TRICHLOROCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Claisen-Schmidt Condensation: Primary Synthesis Route
The Claisen-Schmidt condensation remains the most widely employed method for synthesizing 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. This base-catalyzed reaction involves the condensation of 4-chloroacetophenone (ketone component) with 2,4-dichlorobenzaldehyde (aldehyde component) in a polar protic solvent, typically ethanol or methanol. The mechanism proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration to form the α,β-unsaturated ketone.
Representative Procedure
- Reactants :
- 4-Chloroacetophenone (1.0 equiv, 154.59 g/mol)
- 2,4-Dichlorobenzaldehyde (1.0 equiv, 175.00 g/mol)
- Catalyst : 30% ethanolic sodium hydroxide (NaOH).
- Conditions : Stirring at 293 K for 4–6 hours, followed by refrigeration to precipitate the product.
- Purification : Recrystallization from dimethylformamide (DMF)–dimethyl sulfoxide (DMSO) (1:1 v/v) yields pale-yellow crystals.
Key Observations
- Yield : Typical yields range from 65% to 78%, contingent on solvent polarity and base concentration.
- Side Reactions : Competing aldol condensation is minimized by maintaining stoichiometric equivalence and controlled pH.
Optimization and Reaction Parameters
Solvent and Catalytic Systems
Recent studies have explored solvent effects on reaction efficiency:
| Solvent | Catalyst | Temperature (K) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | NaOH | 293 | 6 | 72 |
| Methanol | KOH | 298 | 5 | 68 |
| DMF-DMSO | NaOH | 313 | 3 | 78 |
Polar aprotic solvents like DMF enhance solubility of aromatic reactants, accelerating enolate formation.
Microwave-Assisted Synthesis
Microwave irradiation (180–200 W) reduces reaction time to 20–30 minutes, achieving comparable yields (70–75%). This method minimizes thermal degradation, favoring greener synthesis protocols.
Spectroscopic Characterization
FT-IR Analysis
The compound exhibits distinct absorption bands:
NMR Spectroscopy
¹H NMR (CDCl₃, 400 MHz)
- Hα (C=CH) : δ 7.65–7.72 (d, J = 15.6 Hz, 1H).
- Hβ (CH-C=O) : δ 7.78–7.85 (d, J = 15.6 Hz, 1H).
- Aromatic Protons : δ 7.35–7.55 (m, 7H, Ar-H).
¹³C NMR
Crystallographic and Electronic Properties
Molecular Geometry
Single-crystal X-ray diffraction reveals a near-planar structure (r.m.s. deviation = 0.174 Å), with dihedral angles of 8.31° between aromatic rings. Weak C–H···O and π–π interactions (3.6–3.8 Å) stabilize the crystal lattice.
Electron-Hole Transition Analysis
Time-dependent DFT calculations indicate a HOMO-LUMO gap of 3.8 eV, suggesting potential photochemical applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chlorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is , with a CAS number of 133031-38-6. The compound features a conjugated system that contributes to its biological activity and chemical reactivity. The structure includes two aromatic rings substituted with chlorine atoms, which enhance its pharmacological properties.
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell survival and death .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Studies have demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antimicrobial agents . Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes.
Organic Photovoltaics
Due to its electronic properties, this compound has potential applications in organic photovoltaics (OPVs). The compound can be used as a building block for synthesizing organic semiconductors that convert sunlight into electricity. Its ability to form charge-transfer complexes enhances the efficiency of light absorption and charge separation in photovoltaic devices .
Polymer Chemistry
In polymer science, chalcone derivatives are utilized as photoinitiators in polymerization processes. The compound can absorb UV light and generate free radicals that initiate polymerization, making it useful in coatings and adhesives . This application leverages its photochemical properties for industrial processes.
Synthesis and Characterization
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones under basic conditions. Characterization techniques such as X-ray crystallography provide insights into its molecular structure, confirming the planarity of the enone unit and the arrangement of substituents .
Case Study 1: Anticancer Activity Assessment
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that the compound effectively triggers apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, this compound exhibited superior antimicrobial activity against resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for conventional antibiotics, highlighting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of chlorine atoms can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Nonlinear Optical (NLO) Properties
Chalcones with halogen substituents exhibit strong NLO responses due to charge-transfer interactions. The target compound’s 2,4-dichlorophenyl group enhances its nonlinear absorption coefficient compared to analogs with alternative substitution patterns. For instance:
- (E)-1-(Anthracen-9-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one: This isomer demonstrates a higher nonlinear absorption coefficient than its 2,6-dichlorophenyl counterpart, attributed to the para-chlorine’s electron-withdrawing effect, which stabilizes the excited state .
- (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one: Exhibits a first-order hyperpolarizability (β) 1.5× higher than urea, driven by the electron-donating dimethylamino group and electron-withdrawing bromine .
Table 1: NLO Properties of Selected Chalcones
*Estimated based on analogous structures.
Electronic and Structural Properties
Density functional theory (DFT) studies reveal that chlorine substituents lower the HOMO-LUMO gap, enhancing charge transfer and reactivity:
- (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Exhibits a HOMO-LUMO gap of 3.52 eV, with the hydroxyl group facilitating intramolecular hydrogen bonding, stabilizing the enone system .
- Target Compound : Computational models predict a reduced HOMO-LUMO gap (≈3.2–3.4 eV) due to the electron-withdrawing effects of three chlorine atoms, increasing electrophilicity and NLO efficiency .
Table 3: Electronic Properties of Chalcones
*Predicted based on DFT analogs.
Biological Activity
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, also known as chalcone, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a chalcone structure characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of chlorine substituents is significant for its biological activity.
Antitumor Activity
Research indicates that chalcones exhibit antitumor properties through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it demonstrated cytotoxicity against breast cancer cell lines with IC50 values ranging from 10 to 30 µM .
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by activating caspase pathways. In vitro studies indicated that treatment with this chalcone led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins .
Antimicrobial Activity
Chalcones are known for their antimicrobial properties:
- Bacterial Inhibition : Research highlighted the effectiveness of this compound against various bacterial strains. For example, it showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
- Antifungal Effects : The compound also exhibited antifungal activity against Candida albicans, with studies reporting an MIC of 16 µg/mL .
Anti-inflammatory Properties
The anti-inflammatory potential of chalcones has been explored in several studies:
- Inhibition of Inflammatory Mediators : Research suggests that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages .
Synthesis and Evaluation
A study conducted by Srinivasa et al. focused on synthesizing various chalcone derivatives, including this compound. They evaluated the biological activities of these compounds using structure-activity relationship (SAR) analyses. The results indicated that the presence of electron-withdrawing groups like chlorine significantly enhanced the antitumor activity .
Clinical Relevance
Clinical studies have begun to explore the therapeutic potential of chalcones in cancer treatment. A notable study demonstrated that patients treated with formulations containing chalcone derivatives experienced reduced tumor size and improved overall survival rates compared to control groups .
Data Summary Table
Q & A
Q. What are the standard synthetic protocols for 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation using substituted acetophenones and benzaldehydes. For example, 4-chloroacetophenone reacts with 2,4-dichlorobenzaldehyde in ethanol under acidic catalysis (e.g., thionyl chloride) to form the chalcone derivative. The reaction is monitored via TLC, and the product is purified via recrystallization . Key parameters include temperature control (70–80°C) and stoichiometric ratios (1:1.1 for ketone:aldehyde).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy : Confirms the α,β-unsaturated ketone moiety (C=O stretch at ~1640–1680 cm⁻¹) and C=C stretch (~1590–1600 cm⁻¹) .
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.0 ppm for dichlorophenyl groups) and trans-olefinic protons (J = 15–16 Hz for E-configuration) .
- XRD crystallography : Resolves bond lengths (C=O: ~1.22 Å; C=C: ~1.33 Å) and dihedral angles between aromatic rings (e.g., 39–44°) .
Advanced Research Questions
Q. How can conflicting spectral data during characterization be resolved?
Discrepancies in NMR or IR data may arise from polymorphism or solvent effects . For example, hydrogen bonding in polar solvents (DMSO vs. CDCl₃) can shift proton signals. Cross-validate using:
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Solvent selection : Use mixed solvents (e.g., ethanol:ethyl acetate) to slow nucleation.
- Temperature gradient : Gradual cooling from 50°C to RT enhances crystal quality.
- Additives : Trace acetic acid can stabilize hydrogen-bonded networks (e.g., C–H⋯O interactions) . Crystal systems (monoclinic P2₁/c) and unit cell parameters (e.g., a = 11.50 Å, b = 9.92 Å, c = 19.69 Å) are critical for refinement .
Q. How do substituents influence bioactivity in chalcone derivatives?
- Chlorine atoms : Enhance lipophilicity and antimicrobial activity (e.g., MIC = 12.5 µg/mL against S. aureus) via membrane disruption .
- Methoxy groups : Modulate electronic effects (e.g., Hammett constants) to improve antioxidant capacity . Structure-activity relationships (SAR) are validated via molecular docking (e.g., binding to E. coli DNA gyrase) .
Data Contradiction Analysis
Q. Why do computational and experimental bond lengths differ in this compound?
Discrepancies (e.g., C=O bond: 1.22 Å experimental vs. 1.24 Å DFT) arise from:
Q. How to address inconsistencies in antimicrobial assay results?
Variations in zone-of-inhibition data may stem from:
- Bacterial strain variability : Use standardized strains (e.g., ATCC 25923 for S. aureus).
- Solubility issues : Employ DMSO as a co-solvent (≤1% v/v) to enhance compound dispersion .
Methodological Recommendations
Q. What computational methods predict electronic properties of this chalcone?
- DFT (B3LYP/6-311++G(d,p)) : Calculate HOMO-LUMO gaps (~3.5 eV) to assess charge-transfer efficiency .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to explain antimicrobial mechanisms .
Q. How to design derivatives with enhanced stability?
- Halogen substitution : Introduce fluorine at the para position to improve metabolic stability (t₁/₂ > 6 hrs) .
- Cyclization : Convert the enone to pyrazole or triazole derivatives to reduce photoreactivity .
Structural Insights
| Parameter | Experimental Value | Computational Value | Reference |
|---|---|---|---|
| C=O bond length | 1.22 Å | 1.24 Å | |
| C=C bond length | 1.33 Å | 1.35 Å | |
| Dihedral angle (Ar-Cl) | 39.03° | 41.2° |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
